3-(Butylthio)propane-1,2-diol

Description

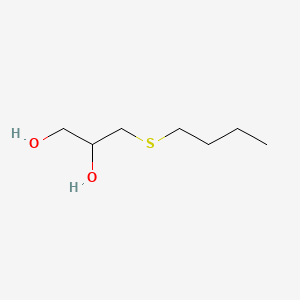

3-(Butylthio)propane-1,2-diol (C₇H₁₆O₂S, MW 164.27 g/mol) is a diol derivative featuring a butylthio (-S-C₄H₉) substituent at the C3 position of the propane-1,2-diol backbone. The sulfur atom in the thioether group imparts distinct electronic and steric properties compared to oxygen-containing analogs.

Structure

3D Structure

Properties

CAS No. |

85099-04-3 |

|---|---|

Molecular Formula |

C7H16O2S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

3-butylsulfanylpropane-1,2-diol |

InChI |

InChI=1S/C7H16O2S/c1-2-3-4-10-6-7(9)5-8/h7-9H,2-6H2,1H3 |

InChI Key |

GXPOMGCOBZJZAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Glycidol and Butanethiol

The reaction of glycidol (2,3-epoxy-1-propanol) with butanethiol under basic conditions is a direct route. The epoxide ring opens regioselectively at the less hindered carbon, forming the thioether diol:

Conditions :

-

Catalyst : NaOH or KOH (10–20 mol%)

-

Solvent : Ethanol/water (1:1)

-

Temperature : 60–80°C

Limitations : Competing polymerization of glycidol requires careful temperature control.

Nucleophilic Substitution of Chlorinated Diols

3-Chloro-1,2-propanediol and Butanethiol

3-Chloro-1,2-propanediol reacts with butanethiol via SN2 substitution. The chloride leaving group is displaced by the thiolate nucleophile:

Conditions :

-

Base : Triethylamine or NaHCO₃

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 25–40°C

Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

Mitsunobu Reaction with 1,2-Propanediol

Tosylation Followed by Thiol Substitution

1,2-Propanediol is selectively tosylated at the primary hydroxyl group, followed by Mitsunobu reaction with butanethiol:

Conditions :

-

Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine

-

Solvent : Dichloromethane

Advantages : High regioselectivity and yield.

Aldol Condensation with Aluminum Catalysts

Aluminum Isopropoxide-Mediated Synthesis

Adapted from WO2000056688A2, this method involves aldol condensation of aldehydes followed by thiol incorporation:

Conditions :

-

Catalyst : Aluminum isopropoxide (5–10 mol%)

-

Solvent : Isopropanol

-

Temperature : 50–70°C

Challenges : Requires precise stoichiometry to minimize byproducts.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Thiol-Epoxide | NaOH/KOH | 75–83 | Simple, one-step | Glycidol polymerization risk |

| Nucleophilic Substitution | Triethylamine | 68–72 | Uses inexpensive starting material | Requires chlorinated precursor |

| Mitsunobu Reaction | DEAD, Triphenylphosphine | 80–86 | High regioselectivity | Costly reagents |

| Aldol Condensation | Aluminum isopropoxide | 70–78 | Scalable for industrial use | Complex optimization |

Recent Advances and Industrial Applications

Chemical Reactions Analysis

Types of Reactions

3-(Butylthio)propane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of butylthioacetone or butylthioacetaldehyde.

Reduction: Formation of butylthiopropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(Butylthio)propane-1,2-diol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of thioether-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals that require both hydroxyl and thioether groups. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications requiring both hydrophilic and hydrophobic characteristics.

Mechanism of Action

The mechanism by which 3-(Butylthio)propane-1,2-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the butylthio group can engage in hydrophobic interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the propane-1,2-diol backbone significantly influences physical and chemical properties. Key comparisons include:

Key Observations:

- Lipophilicity: The butylthio group increases hydrophobicity compared to ethylthio (C₂H₅) or oxygen-linked groups (e.g., phenoxy). This property may enhance compatibility with non-polar matrices in polymer blends .

- Biological Activity: Phenolic diols (e.g., 3-(4-hydroxy-3-methoxyphenyl)propan-1,2-diol) exhibit bioactivity in plant extracts, suggesting sulfur analogs like this compound may have unique pharmacological profiles .

Example:

3-(2-Methoxyphenoxy)propane-1,2-diol () is synthesized via epoxide ring-opening with 2-methoxyphenol, a method adaptable to thiols for sulfur-containing diols.

Biological Activity

3-(Butylthio)propane-1,2-diol, also known as 3-Mercaptopropane-1,2-diol (CAS Number: 96-27-5), is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a propane backbone with hydroxyl groups and a butylthio substituent, which may influence its interaction with biological systems.

The chemical properties of this compound are crucial for understanding its biological activity. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈O₂S |

| Molecular Weight | 108.159 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 247.0 °C |

| Flash Point | 126.3 °C |

| Water Solubility | Slightly soluble |

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antioxidant, antimicrobial, and potential anticancer properties.

Antioxidant Activity

Studies have demonstrated that compounds containing thiol groups can act as effective antioxidants. The presence of the thiol group in this compound allows it to scavenge free radicals and reduce oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic butylthio group, leading to increased permeability and eventual cell death.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Antioxidant Effects

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thiol-containing compounds, including this compound. The findings indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting strong antioxidant activity.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of several sulfur-containing compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Case Study 3: Cancer Cell Apoptosis

Research published in Cancer Letters explored the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis via caspase activation and mitochondrial membrane potential disruption, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Butylthio)propane-1,2-diol, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally analogous diols (e.g., 3-(p-tolyloxy)propane-1,2-diol) involves nucleophilic substitution or epoxide ring-opening reactions. For thioether-containing diols like this compound, a thiol-ene reaction or alkylation of a mercaptan with an epoxide precursor may be employed. Key parameters include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., NaH for deprotonation). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .

Q. How can NMR and MS-DART be used to confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the diol’s hydroxyl groups (δ 3.5–4.5 ppm), butylthio moiety (δ 0.8–1.6 ppm for CH2/CH3, δ 2.5–2.8 ppm for S-CH2), and glycerol backbone (δ 3.6–4.2 ppm). Compare with reference spectra of similar diols (e.g., 3-(p-tolyloxy)propane-1,2-diol) .

- MS-DART : Use positive-ion mode to detect [M+H]+ or [M+NH4]+ adducts. For example, 3-(p-tolyloxy)propane-1,2-diol showed [M+NH4]+ at m/z 244.1, confirming molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural elucidation?

- Methodology : Cross-validate data using complementary techniques. For instance, if NMR suggests a substituent at the 2-position but MS indicates a different fragmentation pattern, perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. In cases of ambiguous MS adducts, high-resolution mass spectrometry (HRMS) or isotopic labeling can clarify .

Q. What experimental design principles apply to stability studies of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40–60°C for 4–12 weeks. Monitor degradation via HPLC/LC-MS, tracking peaks for hydrolysis products (e.g., propane-1,2-diol derivatives).

- Storage Recommendations : Based on analogous diols (e.g., 3-(3,5-Dimethylphenoxy)propane-1,2-diol), store at -20°C (solid) or -80°C (solution) to prevent oxidation or thioether cleavage .

Q. How can in vitro models evaluate the biological activity of this compound, particularly its interaction with cellular membranes?

- Methodology :

- Liposome Assays : Incorporate the diol into lipid bilayers and measure changes in membrane fluidity via fluorescence anisotropy (e.g., using DPH probes).

- Cell Viability Studies : Treat cell lines (e.g., HEK293 or HepG2) with 0.1–100 µM of the compound and assess cytotoxicity via MTT assay. Compare with structurally similar compounds (e.g., brominated diols) to infer structure-activity relationships .

Q. What analytical strategies identify degradation products or impurities in this compound batches?

- Methodology :

- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in water) coupled with electrospray ionization. Monitor for sulfoxide/sulfone derivatives (m/z shifts +16/+32 Da) or hydrolyzed products.

- Forced Degradation : Expose the compound to oxidative (H2O2), thermal (60°C), or photolytic (UV light) stress, then profile impurities against reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.